4-amino-N-(3-methylphenyl)benzenesulfonamide

Descripción

Molecular Architecture and Substituent Effects

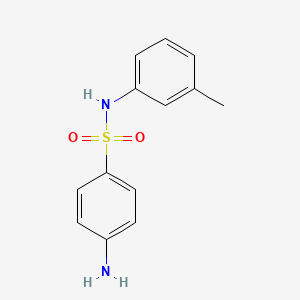

4-Amino-N-(3-methylphenyl)benzenesulfonamide (C₁₃H₁₄N₂O₂S) features a benzenesulfonamide core with a 4-amino group on the benzene ring and a 3-methylphenyl substituent attached to the sulfonamide nitrogen. The molecule’s architecture is defined by two aromatic systems: a sulfonamide-linked benzene ring and a meta-substituted tolyl group.

Key Structural Features :

- Sulfonamide Group : The central sulfonamide (-SO₂-NH-) bridges the two aromatic moieties, enabling hydrogen bonding and electronic interactions.

- 4-Amino Substituent : The amino group at the para position of the benzene ring enhances solubility and participates in intermolecular hydrogen bonding.

- 3-Methylphenyl Group : The methyl group at the meta position of the tolyl ring introduces steric effects and modulates electronic density, influencing molecular packing and reactivity.

Substituent Effects :

The 3-methyl group on the tolyl ring creates steric hindrance, favoring specific conformations. Computational studies on analogous sulfonamides suggest that meta-substituted aryl groups reduce rotational flexibility around the sulfonamide bond, stabilizing conformers where the amino group adopts a syn orientation relative to the sulfonamide nitrogen. This orientation facilitates intramolecular hydrogen bonding between the amino proton and sulfonamide oxygen atoms.

Crystallographic and Spectroscopic Characterization

Crystallographic analyses of structurally related sulfonamides (e.g., N-(3-methylphenyl)benzenesulfonamide) reveal critical insights into molecular packing and intermolecular interactions. While direct crystal data for this compound are limited, comparative studies provide a framework for understanding its behavior.

Crystallographic Properties :

| Parameter | Value (Analogous Compound) | Source |

|---|---|---|

| Space Group | Orthorhombic (P2₁2₁2₁) | |

| Dihedral Angle (Benzene Rings) | ~45.86° | |

| Hydrogen Bonding Networks | N–H⋯O and N–H⋯N interactions |

The 4-amino group introduces additional hydrogen-bonding capacity, likely forming extended N–H⋯O networks that enhance crystal stability. Spectroscopic data from NMR and IR studies on related compounds confirm:

- ¹H NMR : Aromatic protons resonate between δ 6.5–7.5 ppm, with the amino group appearing as a broad singlet near δ 10.2 ppm.

- FT-IR : Sulfonamide stretching vibrations (S=O) occur at ~1350 and ~1180 cm⁻¹, while N–H bending is observed near 1600 cm⁻¹.

Computational Modeling of Conformational Isomerism

Density Functional Theory (DFT) studies on benzenesulfonamides demonstrate that conformational isomerism arises from rotational flexibility around the sulfonamide bond. For this compound, computational models predict:

- Primary Conformers :

- Conformer A : Sulfonamide nitrogen in a syn orientation with the 4-amino group, stabilized by intramolecular N–H⋯O hydrogen bonding.

- Conformer B : Anti orientation, favored in polar solvents due to reduced steric hindrance.

- Energy Differences : DFT calculations at the B3LYP/

Propiedades

IUPAC Name |

4-amino-N-(3-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-10-3-2-4-12(9-10)15-18(16,17)13-7-5-11(14)6-8-13/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRQLCIJVYKQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301258996 | |

| Record name | 4-Amino-N-(3-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16803-94-4 | |

| Record name | 4-Amino-N-(3-methylphenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16803-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-(3-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(3-methylphenyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 3-methylphenyl isocyanate . The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization from ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-amino-N-(3-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines and other reduced forms of the compound.

Substitution: Halogenated derivatives and other substituted products.

Aplicaciones Científicas De Investigación

4-amino-N-(3-methylphenyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-amino-N-(3-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing its normal function . This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .

Comparación Con Compuestos Similares

Comparison with Similar Sulfonamide Compounds

Structural and Substituent Variations

The biological and chemical properties of sulfonamides are highly dependent on the substituent attached to the sulfonamide nitrogen. Key analogs and their substituents include:

Key Observations :

- Heterocyclic Substituents (e.g., 5-methylisoxazol-3-yl in sulfamethoxazole): These groups improve target binding to DHPS due to hydrogen bonding and π-π interactions with bacterial enzymes .

- Alkylamino Chains (e.g., N-ethyl-S): Longer chains increase lipophilicity and metal-binding capacity, enhancing anticancer and antimicrobial activity in complexes .

- Halogenated Aryl Groups (e.g., 2-chlorophenyl): Halogens like chlorine improve metabolic stability but may reduce solubility .

Antimicrobial Activity:

- Sulfamethoxazole (5-methylisoxazol-3-yl) exhibits potent activity against Mycobacterium tuberculosis (MIC = 1.56 µg/mL) .

- Sulfathiazole (thiazolyl) shows broader antifungal activity against Candida species due to its heterocyclic sulfur atom .

- In contrast, alkylamino derivatives (e.g., N-propyl-S) demonstrate reduced antimicrobial efficacy but improved selectivity indices (SI > 10) .

Physicochemical Properties

| Property | 3-Methylphenyl Derivative (Predicted) | Sulfamethoxazole | N-Ethyl-S |

|---|---|---|---|

| LogP (Lipophilicity) | ~2.5 (moderate) | 1.8 | 0.9 |

| Solubility (mg/mL) | Low (~0.1) | 0.3 | 12.4 |

| Melting Point (°C) | 180–185 | 169–172 | 158–160 |

Notes:

- Alkylamino derivatives (N-ethyl-S) exhibit higher solubility due to hydrogen-bonding capacity of amine groups .

Structure-Activity Relationship (SAR) Insights

- Electronic Effects : Electron-withdrawing groups (e.g., chlorine in 2-chlorophenyl derivatives) enhance stability but may reduce enzymatic binding .

- Steric Effects : Bulky substituents (e.g., 4,6-dimethylpyrimidin-2-yl in sulfamethazine) improve target specificity but limit bioavailability .

- Hybrid Derivatives: Hybrids like sulfamethoxazole-4-thiazolidinone (7a–l) combine sulfonamide and thiazolidinone moieties, showing dual antibacterial and antimycobacterial activity .

Actividad Biológica

4-amino-N-(3-methylphenyl)benzenesulfonamide, also known as N-(4-amino-3-methylphenyl)benzenesulfonamide, is an organic compound with the molecular formula C₁₃H₁₄N₂O₂S and a molecular weight of approximately 262.33 g/mol. This compound is notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including antibacterial properties, anticancer potential, and mechanisms of action.

Chemical Structure and Properties

The unique structure of this compound includes a sulfonamide group attached to an aromatic amine, which plays a significant role in its biological activity. The specific positioning of functional groups influences its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₂S |

| Molecular Weight | 262.33 g/mol |

| Key Functional Groups | Amino group, sulfonamide group |

Antibacterial Activity

This compound exhibits significant antibacterial properties. It functions by inhibiting bacterial growth through interference with folic acid synthesis, a mechanism similar to other sulfonamides. Research indicates that derivatives of this compound have shown effective inhibitory effects against various bacterial strains.

- Inhibition Concentration : Some derivatives demonstrated significant inhibitory effects against bacterial growth at concentrations ranging from 1.52 to 6.31 μM.

- Mechanism : The compound's sulfonamide group mimics para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis.

Anticancer Potential

Recent studies have explored the potential of this compound as an anticancer agent. Its ability to affect cellular pathways involved in tumor growth has been investigated.

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation.

- Research Findings : Inhibitory effects on carbonic anhydrase (CA IX), an enzyme involved in tumor progression, have been noted.

The biological activity of this compound can be attributed to its interaction with specific enzymes and cellular pathways:

- Enzyme Inhibition : The compound inhibits carbonic anhydrase by binding to its active site, preventing normal enzymatic function.

- Cellular Pathways : It may also interfere with signaling pathways that regulate cell proliferation and apoptosis in cancer cells.

Case Studies

Several experimental studies have highlighted the biological activity of this compound:

-

Study on Antibacterial Activity :

- Objective : To evaluate the antibacterial efficacy against common pathogens.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : The compound exhibited significant zones of inhibition against Gram-positive and Gram-negative bacteria.

- Study on Anticancer Properties :

Q & A

Basic: What are the standard synthetic routes for preparing 4-amino-N-(3-methylphenyl)benzenesulfonamide and its derivatives?

Methodological Answer:

The synthesis typically involves coupling sulfonyl chlorides with substituted anilines. For example, intermediates like N-acetylsulfanilyl chloride are reacted with amines (e.g., 3-amino-5-methylisoxazole) under controlled pH to form N-acylated intermediates, followed by acid hydrolysis to yield the sulfonamide core . Cyclocondensation reactions with aryl aldehydes and mercaptoacetic acid in toluene at reflux (~2 hours) are used to generate thiazolidinone hybrids .

Advanced: How can reaction conditions be optimized to improve the yield of sulfonamide derivatives during cyclocondensation?

Methodological Answer:

Optimization includes solvent selection (toluene for high boiling point), stoichiometric control of reactants (1:1 molar ratio of aldehyde to sulfonamide), and reflux duration (2–4 hours). Catalytic additives like piperidine or acetic acid can accelerate imine formation. Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm aromatic proton environments and sulfonamide NH signals (δ 10–12 ppm) .

- FT-IR : Identification of sulfonyl (S=O) stretches at ~1150–1350 cm⁻¹ and NH bends near 3300 cm⁻¹ .

- Mass Spectrometry (ESI-MS) : For molecular ion validation and fragmentation patterns .

Advanced: How can X-ray crystallography using SHELX software determine the crystal structure of sulfonamide derivatives?

Methodological Answer:

SHELX programs (e.g., SHELXL) refine small-molecule structures using intensity data from diffraction experiments. Key steps:

Data Integration : Use SAINT or HKL-3000 to process raw data.

Structure Solution : SHELXD for phase problem resolution via dual-space methods.

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis.

Validation : Check R-factors (<5%) and residual electron density maps .

Basic: What are the common biological assays used to evaluate the antimicrobial activity of benzenesulfonamide compounds?

Methodological Answer:

- Agar Diffusion/Broth Dilution : Measure MIC (Minimum Inhibitory Concentration) against bacterial strains (e.g., E. coli, S. aureus).

- Time-Kill Assays : Assess bactericidal kinetics over 24 hours.

- Enzyme Inhibition : Carbonic anhydrase isoform assays to link sulfonamide activity to target engagement .

Advanced: How do molecular docking studies contribute to understanding the binding interactions of sulfonamide derivatives with target enzymes?

Methodological Answer:

Docking tools (AutoDock Vina, Glide) simulate ligand-receptor binding. Steps:

Protein Preparation : Remove water, add hydrogens, and assign charges (e.g., to carbonic anhydrase II).

Grid Generation : Focus on active sites (Zn²⁺ coordination in CA).

Pose Scoring : Analyze binding energy (ΔG) and hydrogen bonds (e.g., sulfonamide-SO₂ interactions with Thr199) .

Data Contradiction: How can researchers resolve discrepancies in spectroscopic data between theoretical predictions and experimental results for sulfonamides?

Methodological Answer:

- Cross-Validation : Compare NMR shifts with computed values (GIAO-DFT calculations at B3LYP/6-311++G** level).

- Crystallographic Validation : Use X-ray data to resolve ambiguities in tautomeric forms or protonation states .

Advanced Stability: What methodologies are employed to identify and characterize forced degradation products of sulfonamide compounds under stress conditions?

Methodological Answer:

- Stress Testing : Expose compounds to heat (80°C), hydrolysis (0.1M HCl/NaOH), and oxidation (3% H₂O₂).

- LC-HRMS/MS : Identify degradation products (e.g., DP-3 in darunavir analogs) with isotopic pattern matching.

- NMR/IR : Confirm structural changes (e.g., sulfonamide cleavage to 4-aminobenzenesulfonic acid) .

Substituent Effects: How does the introduction of different substituents on the benzenesulfonamide core influence its physicochemical properties?

Methodological Answer:

- Electron-Withdrawing Groups (Cl, NO₂) : Increase acidity of the sulfonamide NH (pKa ~8–10) and enhance binding to metalloenzymes.

- Hydrophobic Substituents (alkyl, aryl) : Improve logP values, affecting membrane permeability.

- Crystallographic Studies : Show substituent-dependent packing (e.g., dichlorophenyl analogs form stronger π-π interactions) .

Computational QSAR: What role does QSAR modeling play in predicting the biological activity of novel sulfonamide analogs?

Methodological Answer:

2D-QSAR models correlate descriptors (logP, polar surface area) with activity:

- MLR (Multiple Linear Regression) : Derive equations linking hydrophobicity to MIC values.

- 3D-QSAR (CoMFA) : Map steric/electrostatic fields around sulfonamide pharmacophores to optimize substituent placement .

Environmental Sorption: Which experimental approaches are used to assess the sorption behavior of sulfonamide antibiotics to soil organic matter?

Methodological Answer:

- Batch Sorption Isotherms : Incubate sulfonamides with humic acids at varying pH (5–9) and measure Kd (distribution coefficient).

- Competitive Sorption : Use LC-MS to quantify displacement by co-contaminants (e.g., tetracyclines).

- DFT Calculations : Model H-bonding and π-π interactions between sulfonamides and aromatic soil moieties .

Analytical Method Development: How are chromatographic conditions optimized for separating sulfonamide derivatives in complex mixtures?

Methodological Answer:

- HPLC : Use C18 columns with mobile phases (acetonitrile:0.1% formic acid) in gradient elution (5–95% ACN over 20 min).

- Ion-Pairing Agents : Add heptafluorobutyric acid to improve peak symmetry for sulfonamides.

- Method Validation : Assess linearity (R² >0.99), LOD (0.1 µg/mL), and recovery rates (>90%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.